molecular formula C8H17ClO B14312483 4-Chloro-1-methoxyheptane CAS No. 112337-59-4

4-Chloro-1-methoxyheptane

Katalognummer: B14312483
CAS-Nummer: 112337-59-4
Molekulargewicht: 164.67 g/mol
InChI-Schlüssel: PJLPMHOZLRKOCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1-methoxyheptane is an organic compound with the molecular formula C8H17ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a heptane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methoxyheptane can be achieved through several methods. One common approach involves the reaction of 1-heptanol with thionyl chloride to form 1-chloroheptane, followed by the reaction with sodium methoxide to introduce the methoxy group. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced separation techniques are often employed to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-methoxyheptane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alcohols

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of ethers, nitriles, or amines.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alkanes or alcohols

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-methoxyheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Chloro-1-methoxyheptane involves its interaction with various molecular targets. The chlorine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution and oxidation-reduction reactions, depending on the specific application and conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-1-methoxybutane
  • 4-Chloro-1-methoxyhexane
  • 4-Chloro-1-methoxyoctane

Uniqueness

4-Chloro-1-methoxyheptane is unique due to its specific chain length and the positioning of the chlorine and methoxy groups. This structural arrangement imparts distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not fulfill .

Eigenschaften

CAS-Nummer

112337-59-4

Molekularformel

C8H17ClO

Molekulargewicht

164.67 g/mol

IUPAC-Name

4-chloro-1-methoxyheptane

InChI

InChI=1S/C8H17ClO/c1-3-5-8(9)6-4-7-10-2/h8H,3-7H2,1-2H3

InChI-Schlüssel

PJLPMHOZLRKOCE-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCCOC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.